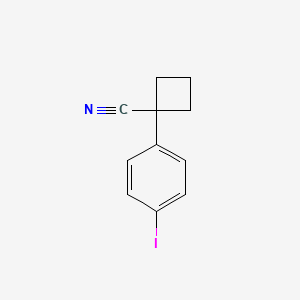

1-(4-Iodophenyl)cyclobutanecarbonitrile

Description

1-(4-Iodophenyl)cyclobutanecarbonitrile is a halogenated cyclobutane derivative featuring a para-iodo-substituted phenyl ring and a cyano group. These compounds are typically used as intermediates in pharmaceutical synthesis, material science, or organic chemistry research due to their reactive nitrile group and sterically constrained cyclobutane ring .

Properties

IUPAC Name |

1-(4-iodophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVQZZFAQJLKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzyl cyanide and cyclobutanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Cyclization: The key step in the synthesis is the cyclization of the intermediate to form the cyclobutane ring. This is typically achieved through a nucleophilic substitution reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Chemical Synthesis and Mechanism

The synthesis of 1-(4-Iodophenyl)cyclobutanecarbonitrile typically involves the following steps:

- Starting Materials : The synthesis begins with 4-iodobenzyl cyanide and cyclobutanone.

- Reaction Conditions : A base, such as sodium hydride or potassium tert-butoxide, is often employed to facilitate the formation of the compound.

- Cyclization : The key step is the cyclization of the intermediate to form the cyclobutane ring through a nucleophilic substitution reaction.

- Purification : Techniques like recrystallization or chromatography are used for purification to achieve high purity levels.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies. It can be utilized in the synthesis of more complex organic molecules, providing insights into reaction pathways and product formation.

Biological Research

In biological studies, this compound acts as a probe to investigate enzyme activities and protein interactions. Its cyclobutane derivatives can be used to assess biological systems' responses, aiding in understanding molecular biology and biochemistry.

Medicinal Chemistry

The compound is explored for potential therapeutic properties, particularly in developing pharmaceuticals with anticancer, antiviral, or antibacterial activities. For instance, it has been investigated as a precursor in synthesizing compounds targeting specific biological pathways, such as the hypoxia-inducible factor (HIF) pathway, which is crucial in cancer biology .

Material Science

Due to its unique chemical properties, this compound finds applications in developing new materials, including polymers and coatings. Its structural characteristics may enhance material properties like durability and reactivity.

Case Study 1: Targeting HIF Pathway

Research has demonstrated that derivatives of this compound can inhibit the von Hippel–Lindau (VHL) E3 ubiquitin ligase complex. This inhibition stabilizes HIF-1α under normoxic conditions, promoting transcriptional activity associated with tumor growth. Such findings highlight its potential as a therapeutic agent in cancer treatment .

Case Study 2: Development of PROTACs

In recent studies, compounds similar to this compound have been utilized in developing proteolysis-targeting chimeras (PROTACs). These molecules are designed to selectively degrade specific proteins involved in disease processes, showcasing the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of 1-(4-Iodophenyl)cyclobutanecarbonitrile with its halogenated and substituted analogs:

*Estimated based on halogen atomic weights.

Key Observations:

- Halogen Effects: The iodine atom in the 4-iodo derivative increases molecular weight significantly compared to Cl, Br, and F analogs.

- Substituent Position : Para-substituted derivatives (e.g., 4-Cl, 4-Br) exhibit symmetrical structures, likely improving crystallinity, whereas ortho-substituted analogs (e.g., 2-Cl) face steric challenges .

- Electronic Properties: Electron-withdrawing halogens (Cl, Br, I) may stabilize the nitrile group, while methoxy substituents (electron-donating) could reduce electrophilicity at the cyano carbon .

Pharmacological and Functional Insights

For example:

- CB1 vs. CB2 Receptor Affinity : Halogenated compounds like WIN 55212-2 show higher affinity for CB2 receptors when bromine is present . This suggests that the 4-bromo and 4-iodo analogs may exhibit distinct pharmacological profiles due to halogen size and lipophilicity.

- Functional Modulation : Cyclobutane-ring-containing compounds are less likely to modulate ion channels (e.g., Q-type calcium channels) compared to larger cyclic systems, as seen in CB1/CB2 receptor studies .

Biological Activity

1-(4-Iodophenyl)cyclobutanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a 4-iodophenyl group and a nitrile functional group. Its molecular structure contributes to its biological activity, influencing interactions with various biological targets.

The compound is known to interact with specific proteins and enzymes, potentially modulating their activity. Similar compounds have shown effects in various biochemical pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering metabolic flux.

- Cell Signaling Modulation : The compound can influence cellular signaling pathways, affecting gene expression and cellular functions such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated that it could inhibit the growth of cancer cell lines by inducing apoptosis. The compound's ability to modulate cell signaling pathways plays a critical role in its anticancer effects.

Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential microbial enzymes, leading to cell death.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may counteract the toxic effects of α-synuclein, a protein implicated in conditions like Parkinson's disease.

Case Studies

- Anticancer Study : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with IC50 values suggesting potent activity.

- Neuroprotection Study : A recent investigation revealed that the compound could significantly reduce neurotoxicity induced by α-synuclein aggregates in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

| Study Type | Findings | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Neuroprotective | Reduced neurotoxicity from α-synuclein aggregates |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound's molecular weight is approximately 193 g/mol, facilitating its bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.